molecular formula C18H18ClN3O B11040669 1-(4-chlorophenyl)-3-[2-(5-methyl-1H-indol-3-yl)ethyl]urea

1-(4-chlorophenyl)-3-[2-(5-methyl-1H-indol-3-yl)ethyl]urea

Cat. No.: B11040669
M. Wt: 327.8 g/mol
InChI Key: LPSZXNHGKGXHIS-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-[2-(5-methyl-1H-indol-3-yl)ethyl]urea is a synthetic organic compound characterized by the presence of a chlorophenyl group and an indole moiety linked through a urea functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-3-[2-(5-methyl-1H-indol-3-yl)ethyl]urea typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloroaniline and 5-methylindole.

    Formation of Intermediate: 4-Chloroaniline is reacted with an isocyanate derivative to form an intermediate urea compound.

    Coupling Reaction: The intermediate is then coupled with 5-methylindole under specific conditions, such as the presence of a base (e.g., triethylamine) and a solvent (e.g., dichloromethane), to yield the final product.

Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques like crystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-3-[2-(5-methyl-1H-indol-3-yl)ethyl]urea can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: The nitro group (if present) can be reduced to an amine using hydrogenation or metal hydrides.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products:

    Oxidation: Formation of indole-2-carboxylic acid derivatives.

    Reduction: Conversion to corresponding amines.

    Substitution: Introduction of various nucleophiles to the aromatic ring.

Scientific Research Applications

1-(4-Chlorophenyl)-3-[2-(5-methyl-1H-indol-3-yl)ethyl]urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its structural similarity to bioactive molecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-3-[2-(5-methyl-1H-indol-3-yl)ethyl]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it could inhibit enzyme activity by mimicking the substrate or binding to the active site, thereby blocking the natural substrate’s access.

Comparison with Similar Compounds

    1-(4-Chlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]urea: Lacks the methyl group on the indole ring.

    1-(4-Bromophenyl)-3-[2-(5-methyl-1H-indol-3-yl)ethyl]urea: Contains a bromine atom instead of chlorine.

Uniqueness: 1-(4-Chlorophenyl)-3-[2-(5-methyl-1H-indol-3-yl)ethyl]urea is unique due to the presence of both a chlorophenyl group and a methyl-substituted indole moiety, which may confer distinct chemical and biological properties compared to its analogs.

This compound’s unique structure and reactivity make it a valuable subject of study in various scientific disciplines.

Properties

Molecular Formula

C18H18ClN3O

Molecular Weight

327.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-[2-(5-methyl-1H-indol-3-yl)ethyl]urea

InChI

InChI=1S/C18H18ClN3O/c1-12-2-7-17-16(10-12)13(11-21-17)8-9-20-18(23)22-15-5-3-14(19)4-6-15/h2-7,10-11,21H,8-9H2,1H3,(H2,20,22,23)

InChI Key

LPSZXNHGKGXHIS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2CCNC(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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